molecular formula C16H16O2 B13492669 (2-Hydroxy-5-isopropyl-phenyl)-phenyl-methanone CAS No. 20401-89-2

(2-Hydroxy-5-isopropyl-phenyl)-phenyl-methanone

Katalognummer: B13492669
CAS-Nummer: 20401-89-2
Molekulargewicht: 240.30 g/mol
InChI-Schlüssel: HGZHYRJRNRGSNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Benzoyl-4-(propan-2-yl)phenol is an organic compound with the molecular formula C₁₆H₁₆O₂ It is a derivative of phenol, featuring a benzoyl group and an isopropyl group attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzoyl-4-(propan-2-yl)phenol can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 4-(propan-2-yl)phenol with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 2-benzoyl-4-(propan-2-yl)phenol may involve large-scale Friedel-Crafts acylation processes. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency and yield of the desired product. Additionally, alternative methods such as catalytic hydrogenation of precursor compounds may be explored to optimize production.

Analyse Chemischer Reaktionen

Types of Reactions

2-Benzoyl-4-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols or other reduced products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized phenolic derivatives.

    Reduction: Alcohols and reduced benzoyl derivatives.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

2-Benzoyl-4-(propan-2-yl)phenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-benzoyl-4-(propan-2-yl)phenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The benzoyl group may participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity. Additionally, the isopropyl group can modulate the compound’s solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Propan-2-yl)phenol: Lacks the benzoyl group, resulting in different chemical reactivity and applications.

    2-Benzoylphenol: Similar structure but without the isopropyl group, leading to variations in physical and chemical properties.

    4-Benzoylphenol:

Uniqueness

2-Benzoyl-4-(propan-2-yl)phenol is unique due to the combination of the benzoyl and isopropyl groups on the phenolic ring. This structural arrangement imparts specific chemical properties and reactivity, making it valuable for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

20401-89-2

Molekularformel

C16H16O2

Molekulargewicht

240.30 g/mol

IUPAC-Name

(2-hydroxy-5-propan-2-ylphenyl)-phenylmethanone

InChI

InChI=1S/C16H16O2/c1-11(2)13-8-9-15(17)14(10-13)16(18)12-6-4-3-5-7-12/h3-11,17H,1-2H3

InChI-Schlüssel

HGZHYRJRNRGSNH-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC(=C(C=C1)O)C(=O)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.